6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid
Overview
Description
6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid, also known as oxidized polyethylene, is a polymer derived from the oxidation of polyethylene. It is a versatile compound with a wide range of applications due to its unique chemical and physical properties. This compound is characterized by its high molecular weight and the presence of oxygen-containing functional groups, which enhance its reactivity and compatibility with other materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethene, homopolymer, oxidized typically involves the polymerization of ethene followed by oxidation. The polymerization can be carried out using various methods, including:
Acid-Catalyzed Polymerization: Ethene is polymerized in the presence of an acid catalyst to form polyethylene chains.
Anionic Polymerization: Ethene undergoes polymerization in the presence of a basic catalyst, resulting in the formation of polyethylene.
Industrial Production Methods
In industrial settings, the production of oxidized polyethylene involves the following steps:
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of additional oxygen-containing functional groups.
Substitution: Functional groups in the polymer can be substituted with other chemical groups, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products
The major products formed from these reactions include various oxidized derivatives of polyethylene, each with different functional groups and properties .
Scientific Research Applications
6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid has numerous applications in scientific research, including:
Chemistry: Used as a reagent and intermediate in the synthesis of other compounds.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and coatings.
Industry: Widely used in the production of adhesives, coatings, and lubricants.
Mechanism of Action
The mechanism by which ethene, homopolymer, oxidized exerts its effects involves the interaction of its oxygen-containing functional groups with other molecules. These interactions can lead to changes in the physical and chemical properties of the materials it is combined with. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Similar Compounds
Polyethylene: The non-oxidized form of ethene, homopolymer, which lacks the oxygen-containing functional groups.
Polypropylene: A similar polymer but derived from propene instead of ethene.
Polyvinyl Alcohol: Another polymer with oxygen-containing functional groups but derived from vinyl alcohol.
Uniqueness
6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid is unique due to its combination of high molecular weight and the presence of oxygen-containing functional groups. This combination imparts enhanced reactivity, compatibility, and versatility compared to other similar polymers .
Properties
IUPAC Name |
6-hydroxy-5-methyl-4,11-dioxoundecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-9(11(15)6-7-12(16)17)10(14)5-3-2-4-8-13/h8-10,14H,2-7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUZXOSWBOBCJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCCC=O)O)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Ethene, homopolymer, oxidized | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20692 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
68441-17-8 | |
Record name | Ethene, homopolymer, oxidized | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethene, homopolymer, oxidized | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.893 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Polyethylene, oxidized | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032472 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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